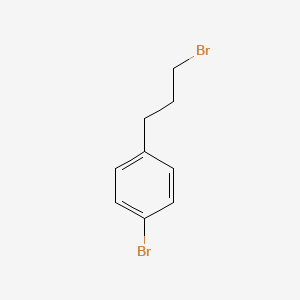

1-Bromo-4-(3-bromopropyl)benzene

Overview

Description

The compound 1-Bromo-4-(3-bromopropyl)benzene is a brominated aromatic molecule that is structurally characterized by a benzene ring substituted with a bromine atom and a 3-bromopropyl group at the para position. This compound is not directly discussed in the provided papers, but its structural relatives and synthesis methods can offer insights into its properties and potential applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various ethynylferrocene compounds of 1,3,5-tribromobenzene . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a structurally related compound, has been achieved and characterized, suggesting that a similar approach could be applied to synthesize this compound .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br and C–Br···π, which could also be relevant to the structure of this compound .

Chemical Reactions Analysis

Brominated benzene compounds can undergo various chemical reactions, including Suzuki coupling reactions, as demonstrated with bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . The reactivity of the bromine substituents in these compounds suggests that this compound could also participate in similar coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromine and other substituents. For instance, the electrochemical studies of ferrocenylethynyl derivatives of tribromobenzene show chemically reversible oxidations, which could hint at the electrochemical behavior of this compound . The metastable ion and collision-induced dissociation study of 3-phenyl-1-bromopropane provides insights into the behavior of brominated aromatic compounds under certain conditions, which may be extrapolated to understand the properties of this compound .

Scientific Research Applications

Synthesis and Characterization

Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This study discusses the synthesis of new compounds via palladium-catalyzed cross-coupling reactions, which are relevant to the broader field of organometallic chemistry and could potentially involve derivatives of 1-Bromo-4-(3-bromopropyl)benzene (Fink et al., 1997).

Synthesis of 1-Bromo-4-(3,7-Dimethyloctyl)Benzene : This paper presents the synthesis, characterization, and theoretical studies of a similar bromo-substituted benzene compound. Such research is crucial for the development of new materials, especially in the context of graphene nanoribbons (Patil et al., 2012).

Synthesis and Fluorescence Properties of 1-Bromo-4-(2,2-Diphenylvinyl) Benzene : This research focuses on the synthesis of a bromo-substituted benzene derivative and its fluorescence properties, which is essential in the development of new materials for optoelectronic applications (Liang Zuo-qi, 2015).

Chemical Reactions and Mechanisms

Maximally Inhibited Elimination of Kinetics : This study examines the gas-phase elimination kinetics of bromo-substituted benzene compounds, providing insight into reaction mechanisms and thermodynamics relevant to similar compounds (Chuchani & Martín, 1990).

Ring Halogenations of Polyalkylbenzenes : This research on ring halogenation techniques provides methodologies that could be applicable to this compound, enhancing our understanding of functional group transformations in aromatic compounds (Bovonsombat & Mcnelis, 1993).

Application of 1‐(3‐Bromo‐3,3‐difluoroprop‐1‐ynyl)Benzenes in Diels—Alder Reactions : This paper demonstrates the use of bromo-substituted benzenes in Diels-Alder reactions, a fundamental reaction type in organic synthesis that could be relevant for derivatives of this compound (Muzalevskiy et al., 2009).

Safety and Hazards

1-Bromo-4-(3-bromopropyl)benzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-4-(3-bromopropyl)benzene are the carbon atoms at the benzylic position . The benzylic position refers to the carbon atom next to the carbon of the benzene ring . This compound can interact with these carbon atoms, leading to various chemical reactions .

Mode of Action

This compound can undergo several types of reactions. One of the main reactions is free radical bromination . In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the stability of the benzylic radical, which is resonance-stabilized .

Another important reaction is nucleophilic substitution, which can occur via either an SN1 or SN2 pathway . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the replacement of the bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, in free radical bromination, the compound can generate brominated derivatives . These derivatives can participate in further reactions, affecting various biochemical pathways .

Pharmacokinetics

Information on the pharmacokinetics of this compound is currently limited. It’s known that the compound is a liquid at room temperature . Its physical properties, such as its boiling point and flash point, may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes and the context in which these reactions occur. For example, the compound can generate brominated derivatives through free radical bromination . These derivatives can have various effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature and the presence of catalysts . Additionally, the compound’s stability and reactivity can be influenced by factors such as pH and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromo-4-(3-bromopropyl)benzene are largely determined by its structure. The presence of bromine atoms makes it a good leaving group, enabling it to participate in nucleophilic substitution reactions

Molecular Mechanism

It is known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring

properties

IUPAC Name |

1-bromo-4-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOADVRCIRXGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

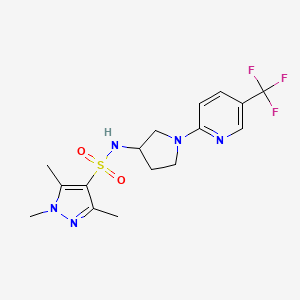

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2500176.png)

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

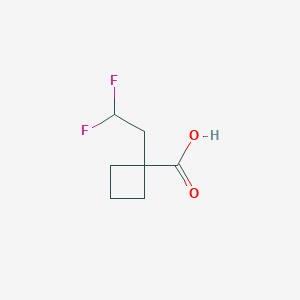

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)

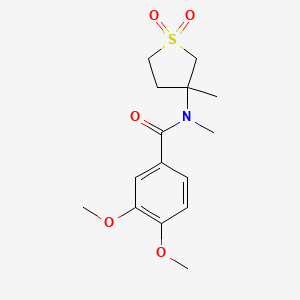

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)